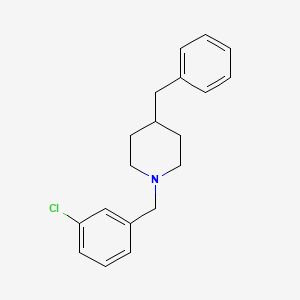![molecular formula C15H22N4OS B5851117 3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5851117.png)
3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the triazole family and has been shown to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine involves the inhibition of phosphodiesterase enzymes. These enzymes are responsible for the breakdown of cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, the levels of cAMP and cGMP are increased, leading to various physiological effects such as vasodilation, bronchodilation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine include vasodilation, bronchodilation, and anti-inflammatory effects. It has also been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine in lab experiments is its potent inhibitory effects against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine. One area of interest is its potential applications in the treatment of various diseases such as erectile dysfunction, asthma, and inflammation. Additionally, further studies are needed to explore its anti-cancer and neuroprotective properties. Finally, the development of more efficient and cost-effective synthesis methods may lead to the production of larger quantities of this compound, which may facilitate further research.
Métodos De Síntesis
The synthesis of 3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine involves a multi-step process that includes the reaction of 3-methyl-4-nitrothiophene with sodium hydride, followed by the reaction with 3-methylbut-3-en-1-ol. The resulting compound is then reacted with 4-bromo-3-methylphenylboronic acid, followed by the reaction with sodium azide and finally, the reduction of the resulting azide compound with palladium on carbon.
Aplicaciones Científicas De Investigación
3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent inhibitory effects against various enzymes such as PDE5, PDE4, and PDE7. This makes it a promising candidate for the treatment of various diseases such as erectile dysfunction, asthma, and inflammation.
Propiedades
IUPAC Name |
3-methyl-5-[[4-(3-methylbutoxy)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-11(2)8-9-20-14-6-4-13(5-7-14)10-21-15-18-17-12(3)19(15)16/h4-7,11H,8-10,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAHWHXYQOWWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC2=CC=C(C=C2)OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-{[4-(3-methylbutoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-hydroxy-4-methyl-1-(1-propylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5851094.png)
![N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5851097.png)
![2-[4-(acetylamino)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5851110.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851121.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5851127.png)